2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-((4-fluoro-6-((1-sulfo-2-naphthalenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4-hydroxy-, tetrasodium salt 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-((4-fluoro-6-((1-sulfo-2-naphthalenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4-hydroxy-, tetrasodium salt
Brand Name: Vulcanchem
CAS No.: 171172-56-8
VCID: VC0067637
InChI: InChI=1S/C36H25FN8O14S4.4Na/c37-34-41-35(43-36(42-34)40-24-12-10-18-6-4-5-9-23(18)32(24)63(57,58)59)38-21-11-13-27(61(51,52)53)25(16-21)44-45-30-28(62(54,55)56)15-20-14-22(60(48,49)50)17-26(29(20)31(30)46)39-33(47)19-7-2-1-3-8-19;;;;/h1-17,46H,(H,39,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H2,38,40,41,42,43);;;;/q;4*+1/p-4
SMILES: C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=NNC4=C(C=CC(=C4)NC5=NC(=NC(=N5)F)NC6=C(C7=CC=CC=C7C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-].[Na+]
Molecular Formula: C36H21FN8Na4O14S4
Molecular Weight: 1028.8 g/mol

2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-((4-fluoro-6-((1-sulfo-2-naphthalenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4-hydroxy-, tetrasodium salt

CAS No.: 171172-56-8

Cat. No.: VC0067637

Molecular Formula: C36H21FN8Na4O14S4

Molecular Weight: 1028.8 g/mol

* For research use only. Not for human or veterinary use.

2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-((4-fluoro-6-((1-sulfo-2-naphthalenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4-hydroxy-, tetrasodium salt - 171172-56-8

Specification

CAS No. 171172-56-8
Molecular Formula C36H21FN8Na4O14S4
Molecular Weight 1028.8 g/mol
IUPAC Name tetrasodium;5-benzamido-3-[[5-[[4-fluoro-6-[(1-sulfonatonaphthalen-2-yl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
Standard InChI InChI=1S/C36H25FN8O14S4.4Na/c37-34-41-35(43-36(42-34)40-24-12-10-18-6-4-5-9-23(18)32(24)63(57,58)59)38-21-11-13-27(61(51,52)53)25(16-21)44-45-30-28(62(54,55)56)15-20-14-22(60(48,49)50)17-26(29(20)31(30)46)39-33(47)19-7-2-1-3-8-19;;;;/h1-17,46H,(H,39,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H2,38,40,41,42,43);;;;/q;4*+1/p-4
Standard InChI Key KBLFBDNTBOJVHV-UHFFFAOYSA-J
SMILES C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=NNC4=C(C=CC(=C4)NC5=NC(=NC(=N5)F)NC6=C(C7=CC=CC=C7C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-].[Na+]
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)F)NC6=C(C7=CC=CC=C7C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator